![molecular formula C14H20ClNOS2 B4288603 N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate](/img/structure/B4288603.png)
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate
Overview
Description
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetate, also known as CRF2-antagonist, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the corticotropin-releasing factor 2 (CRF2) receptor, which is involved in the regulation of stress and anxiety.
Mechanism of Action
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist exerts its pharmacological effects by selectively blocking the CRF2 receptor, which is expressed in several brain regions, including the amygdala, hippocampus, and prefrontal cortex. This receptor is involved in the regulation of stress and anxiety, and its activation has been linked to the development of anxiety disorders and depression.
Biochemical and Physiological Effects:
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist has been shown to modulate several physiological and biochemical processes, including the hypothalamic-pituitary-adrenal (HPA) axis, which is the primary stress response system in the body. It has also been shown to reduce anxiety-like behavior and improve cognitive function in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist in lab experiments is its high selectivity and potency for the CRF2 receptor, which allows for precise modulation of this target. However, the compound has limited solubility in water, which can pose challenges in its formulation and administration.
Future Directions
There are several future directions for the research on N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist, including the development of novel analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in human diseases. Additionally, the role of CRF2 receptor in the regulation of other physiological and behavioral processes, such as feeding behavior and social interaction, warrants further investigation.
Scientific Research Applications
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine trifluoroacetateist has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction. It has also been used in preclinical studies to investigate the role of CRF2 receptor in stress-related behaviors and neuroendocrine responses.
properties
IUPAC Name |
N-[2-(2-chloro-6-methylphenoxy)ethyl]-1,4-dithiepan-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNOS2/c1-11-3-2-4-13(15)14(11)17-6-5-16-12-9-18-7-8-19-10-12/h2-4,12,16H,5-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUYRYKKHQSDDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCNC2CSCCSC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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